molecular formula C6H2F4IN B1388588 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine CAS No. 1207845-81-5

2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B1388588
CAS No.: 1207845-81-5
M. Wt: 290.98 g/mol
InChI Key: FFHDWYSLNCQYAI-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains fluorine, iodine, and trifluoromethyl groups attached to a pyridine ring This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the halogenation of a pyridine precursor followed by the introduction of the trifluoromethyl group. For instance, a pyridine derivative can be subjected to iodination using iodine and a suitable oxidizing agent, followed by fluorination using a fluorinating reagent such as Selectfluor. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives, while nucleophilic substitution can produce azido or thiolated pyridine compounds .

Scientific Research Applications

2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Fluoro-3-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring, which imparts distinct reactivity compared to its analogs. The combination of these substituents allows for selective functionalization and the formation of diverse derivatives through various chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and its applications .

Properties

IUPAC Name

2-fluoro-3-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHDWYSLNCQYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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